molecular formula C18H16Cl2N2O2 B14406444 1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one CAS No. 88263-84-7

1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one

Cat. No.: B14406444
CAS No.: 88263-84-7
M. Wt: 363.2 g/mol
InChI Key: QQNVAKGKMVYVQJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions using reagents like chlorinating agents.

    Attachment of the Methylamino Benzoyl Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-ol: A hydroxylated derivative with similar properties.

    1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-thione: A sulfur-containing analog with different reactivity.

Uniqueness

1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group may enhance its binding affinity to certain targets, while the methylamino benzoyl group may influence its solubility and reactivity.

Properties

CAS No.

88263-84-7

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one

InChI

InChI=1S/C18H16Cl2N2O2/c1-21-16-5-3-2-4-12(16)17(23)13-8-9-22(18(13)24)11-6-7-14(19)15(20)10-11/h2-7,10,13,21H,8-9H2,1H3

InChI Key

QQNVAKGKMVYVQJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)C2CCN(C2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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